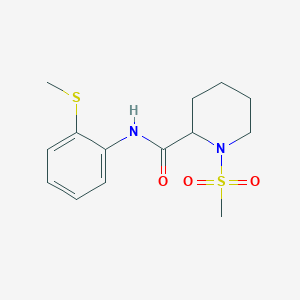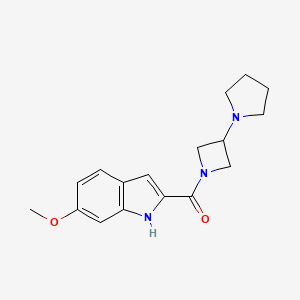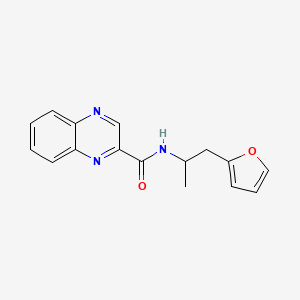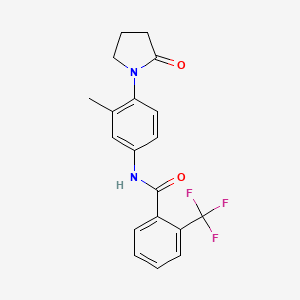
1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide" is a chemically synthesized molecule that may be related to various sulfonamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of sulfonamide and piperidine derivatives has been extensively studied for their biological properties, including enzyme inhibition and antimicrobial activities .
Synthesis Analysis
The synthesis of related sulfonamide derivatives typically involves multi-step reactions starting from basic piperidine structures. For instance, the synthesis of N-substituted piperidine derivatives can begin with the reaction of benzenesulfonyl chloride with piperidine or its derivatives, followed by further functionalization with various electrophiles . The synthesis process is often characterized by spectroscopic methods such as IR, 1H-NMR, and mass spectrometry to confirm the structures of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often elucidated using co-crystal structures, as seen in the study of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides binding to the hepatitis C virus polymerase . These structures provide insights into the binding modes and potential selectivity of the compounds for different genotypes of the target protein .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is typically explored through their interactions with biological targets. For example, the binding interactions of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) proteins have been studied using molecular docking . These interactions can reveal the potential of these compounds as enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are closely related to their biological activities. For instance, the lipophilicity, electronic properties, and steric factors of these compounds can influence their herbicidal and antifungal activities, as well as their inhibitory effects on enzymes like lipoxygenase (LOX) and ketol-acid reductoisomerase (KARI) . Structure-activity relationship (SAR) studies, including 3D-QSAR models, can provide valuable information for the optimization of these compounds for specific biological activities .
Wissenschaftliche Forschungsanwendungen
Applications in N-heterocycle Synthesis
Chiral sulfinamides, including derivatives like "1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide," play a crucial role in the stereoselective synthesis of amines and their derivatives. The use of tert-butanesulfinamide, a closely related compound, in asymmetric N-heterocycle synthesis via sulfinimines has significantly advanced the accessibility to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are key structural motifs in many natural products and therapeutically relevant molecules (Philip et al., 2020).
Antimicrobial and Antiviral Research
Indolylarylsulfones, a class of compounds that includes sulfonyl derivatives, have shown potent activity as human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. Research in this area has been focused on improving the efficacy of such compounds through structural modifications, demonstrating their promise as drug candidates for the treatment of AIDS and related infections (Famiglini & Silvestri, 2018).
Environmental Science Applications
The study of sulforaphane, a compound related to sulfonyl derivatives, has unveiled its broad spectrum of biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. This research underscores the potential health benefits of sulforaphane and related compounds in combating various diseases, highlighting the importance of these compounds in environmental health sciences (Kim & Park, 2016).
Pharmaceutical Research and Development
Sulfonamide inhibitors, including "1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide," have been extensively investigated for their therapeutic potential. These compounds have shown significant activity as bacteriostatic antibiotics and have been explored for their efficacy in treating bacterial infections caused by various microorganisms. Additionally, the research has expanded to examine their role as antiviral, anticancer, and anti-inflammatory agents, making them a versatile class of compounds in drug development (Gulcin & Taslimi, 2018).
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-methylsulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-20-13-9-4-3-7-11(13)15-14(17)12-8-5-6-10-16(12)21(2,18)19/h3-4,7,9,12H,5-6,8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMBVPHEFPDIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCCCN2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)




![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)


![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)
![5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550530.png)
![ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2550532.png)

